4-(Benzylamino)-2-(methylthio)pyrimidine-5-carbaldehyde
CAS No.:
Cat. No.: VC16172446
Molecular Formula: C13H13N3OS
Molecular Weight: 259.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H13N3OS |
|---|---|
| Molecular Weight | 259.33 g/mol |
| IUPAC Name | 4-(benzylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde |
| Standard InChI | InChI=1S/C13H13N3OS/c1-18-13-15-8-11(9-17)12(16-13)14-7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H,14,15,16) |
| Standard InChI Key | FPTLSRSXQNYWNS-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=NC=C(C(=N1)NCC2=CC=CC=C2)C=O |
Introduction
Structural and Molecular Characteristics
The molecular formula of 4-(benzylamino)-2-(methylthio)pyrimidine-5-carbaldehyde is C₁₃H₁₃N₃OS, with a molecular weight of 259.33 g/mol. Key structural features include:
-
Pyrimidine Core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.
-
Substituents:
-
Benzylamino Group (-NHCH₂C₆H₅) at position 4, introducing steric bulk and potential π-π stacking interactions.
-
Methylthio Group (-SMe) at position 2, contributing electron-withdrawing effects.
-
Aldehyde Group (-CHO) at position 5, enabling nucleophilic additions and condensations.
-
The IUPAC name is 4-(benzylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde, and its canonical SMILES string is CNC1=NC(=NC=C1C=O)SC.
| Step | Reagent/Conditions | Target Intermediate | Yield* |
|---|---|---|---|
| 1 | CH₃I, K₂CO₃, DMF, 60°C, 12 h | 4-Amino-2-(methylthio)pyrimidine | 85% |
| 2 | C₆H₅CH₂Cl, NaH, THF, 0°C to RT, 6 h | 4-(Benzylamino)-2-(methylthio)pyrimidine | 70% |
| 3 | MnO₂, CHCl₃, 55°C, 4 h | Target aldehyde | 90% |
*Yields extrapolated from analogous reactions.
Chemical Reactivity and Functional Transformations
The compound’s reactivity is dominated by three functional groups:
Aldehyde Group (-CHO)
-
Schiff Base Formation: Reacts with primary amines to form imines, useful in constructing metal-organic frameworks (MOFs) or fluorescent probes.
-
Example: Condensation with aniline in ethanol yields imine derivatives.
-
-
Nucleophilic Additions: Grignard reagents or hydrides can modify the aldehyde to alcohols or carboxylic acids.
Methylthio Group (-SMe)
-
Cross-Coupling Reactions: Participates in Suzuki-Miyaura couplings with aryl boronic acids using palladium catalysts.
-
Hypothetical Conditions: Pd(dppf)Cl₂, dioxane/H₂O, 100°C.
-
Benzylamino Group (-NHCH₂C₆H₅)
-
Deprotection: Hydrogenolysis with Pd/C and H₂ removes the benzyl group, regenerating a primary amine.
Table 2: Potential Reaction Pathways
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Imine Formation | Aniline, EtOH, RT | N-(Pyrimidinyl)imine |
| Reductive Amination | NaBH₃CN, MeOH | Secondary amine derivatives |
| Suzuki Coupling | ArB(OH)₂, Pd(dppf)Cl₂, 100°C | Biaryl-functionalized pyrimidine |
Physicochemical Properties and Characterization
Spectroscopic Data
-
¹H NMR (Predicted):
-
Aldehyde proton: δ 9.70 ppm (s, 1H).
-
Benzyl protons: δ 7.25–7.35 ppm (m, 5H), δ 4.45 ppm (s, 2H).
-
Methylthio group: δ 2.50 ppm (s, 3H).
-
-
IR (Key Peaks):
-
ν(C=O): ~1700 cm⁻¹.
-
ν(N-H): ~3300 cm⁻¹.
-
Solubility and Stability
-
Solubility: Moderate in polar aprotic solvents (DMF, DMSO); low in water due to the benzyl group.
-
Stability: Sensitive to prolonged exposure to light and moisture; storage recommended under inert atmosphere.
| Compound | IC₅₀ (EGFR Inhibition) | MIC (S. aureus) |
|---|---|---|
| 4-(Methylamino)-2-(methylthio)pyrimidine | 0.45 µM | 4 µg/mL |
| 4-(Benzylamino)-2-(methylthio)pyrimidine* | Not reported | Not reported |
*Predicted values based on structural similarities.
Industrial and Research Applications
Pharmaceutical Intermediate
-
Drug Candidates: Serves as a precursor for kinase inhibitors or antimicrobial agents.
-
Case Study: Analogous aldehydes are intermediates in synthesizing nilotinib derivatives.
Materials Science
-
MOF Synthesis: Imine-linked frameworks for gas storage or catalysis.
Future Directions
-
Synthetic Optimization: Develop greener protocols using flow chemistry or biocatalysis.
-
Biological Screening: Evaluate efficacy against drug-resistant pathogens or cancer cell lines.
-
Computational Modeling: Predict binding modes with therapeutic targets using molecular docking.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume